

(4-(tert-Butylcarbamoyl)phenyl)boronic acid synthesis protocol

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Compound of Interest

Compound Name: (4-(tert-
Butylcarbamoyl)phenyl)boronic
acid

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An In-depth Technical Guide to the Synthesis of **(4-(tert-Butylcarbamoyl)phenyl)boronic acid**

Authored by a Senior Application Scientist

Introduction: The Strategic Importance of **(4-(tert-Butylcarbamoyl)phenyl)boronic acid**

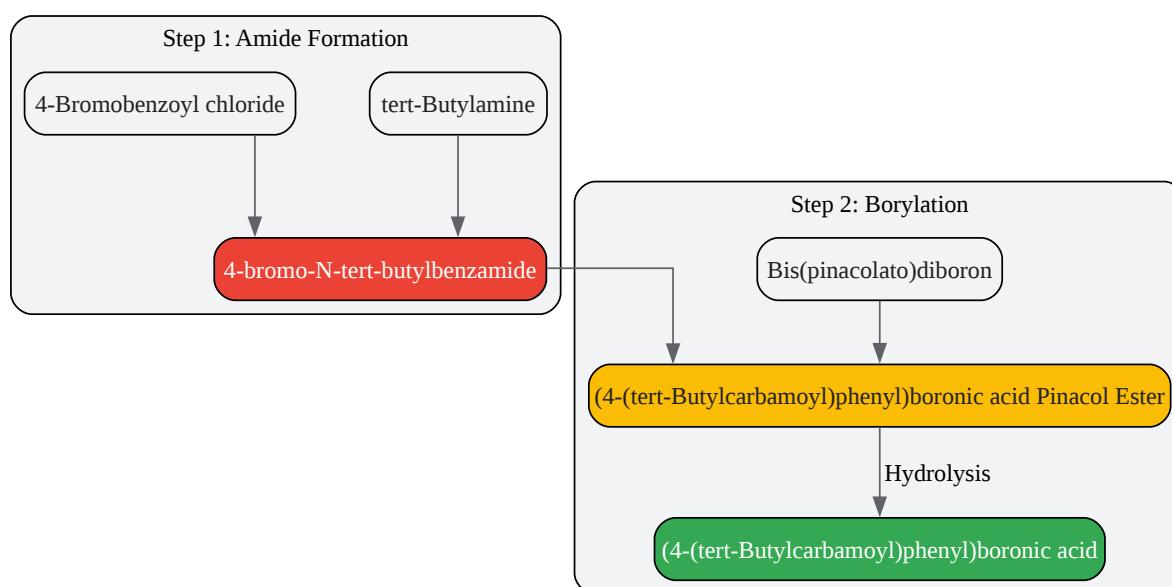
(4-(tert-Butylcarbamoyl)phenyl)boronic acid is a pivotal molecular building block in contemporary drug discovery and development. Its structure, featuring a boronic acid functional group appended to a phenyl ring that is para-substituted with a tert-butyl amide, makes it an exceptionally valuable reagent for carbon-carbon bond formation. Specifically, it is a key coupling partner in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, one of the most robust and widely used transformations in medicinal chemistry.^{[1][2][3]} The tert-butylcarbamoyl moiety often imparts desirable pharmacokinetic properties, such as improved solubility and metabolic stability, to the resulting biaryl products, which are common motifs in pharmacologically active compounds.^[4]

This guide provides a comprehensive, field-proven protocol for the synthesis, purification, and characterization of **(4-(tert-Butylcarbamoyl)phenyl)boronic acid**, grounded in established chemical principles and supported by authoritative literature. The methodologies described herein are designed for reproducibility and scalability, addressing the needs of researchers in both academic and industrial settings.

Strategic Synthesis Design: A Two-Step Approach

The most reliable and efficient synthetic route to the target compound involves a two-step sequence starting from commercially available 4-bromobenzoic acid. This strategy focuses on first constructing the stable amide bond, followed by the introduction of the more sensitive boronic acid functionality. This sequence avoids potential complications of protecting the boronic acid group during amide formation.

The overall workflow is outlined below:



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Caption: High-level workflow for the synthesis of the target compound.

Part 1: Synthesis of the Key Precursor, 4-bromo-N-tert-butylbenzamide

The initial step involves the formation of an amide bond between an activated carboxylic acid derivative and tert-butylamine. Using the acid chloride is a classic, high-yielding method.

Causality and Mechanistic Insight

The reaction proceeds via a nucleophilic acyl substitution mechanism. The highly electrophilic carbonyl carbon of 4-bromobenzoyl chloride is attacked by the nucleophilic nitrogen atom of tert-butylamine. The resulting tetrahedral intermediate collapses, expelling the chloride leaving group to form the stable amide product and hydrochloric acid (HCl). Excess tert-butylamine or an added non-nucleophilic base is used to neutralize the HCl byproduct.

Detailed Experimental Protocol

Materials & Reagents

Reagent	M.W. (g/mol)	Amount (g)	Moles (mmol)	Eq.
4-Bromobenzoyl chloride	219.46	10.97	50.0	1.0
tert-Butylamine	73.14	7.31	100.0	2.0
Dichloromethane (DCM)	-	250 mL	-	-
1 M Hydrochloric Acid (HCl)	-	As needed	-	-
Saturated Sodium Bicarbonate (NaHCO ₃)	-	As needed	-	-
Saturated Sodium Chloride (Brine)	-	As needed	-	-
Anhydrous Magnesium Sulfate (MgSO ₄)	-	As needed	-	-

Procedure

- Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add tert-butylamine (7.31 g, 100.0 mmol) and dissolve in dichloromethane (150 mL).
- Cooling: Cool the solution to 0 °C in an ice-water bath.
- Reagent Addition: Dissolve 4-bromobenzoyl chloride (10.97 g, 50.0 mmol) in dichloromethane (100 mL). Add this solution dropwise to the stirred tert-butylamine solution over 30 minutes, maintaining the internal temperature below 5 °C.[5]
- Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 4 hours, or until TLC analysis indicates the complete consumption of the starting material.
- Workup:
 - Transfer the reaction mixture to a separatory funnel.
 - Wash sequentially with 1 M HCl (2 x 100 mL), saturated NaHCO₃ solution (2 x 100 mL), and brine (1 x 100 mL).
 - Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield a crude solid.
- Purification: Recrystallize the crude product from a hot mixture of ethanol and water to afford 4-bromo-N-tert-butylbenzamide as white crystals.[5] A typical yield is in the range of 85-95%.

Characterization Data for 4-bromo-N-tert-butylbenzamide:

- Appearance: White crystalline solid.[5]
- Molecular Formula: C₁₁H₁₄BrNO.[6]
- Molecular Weight: 256.14 g/mol .[6]
- Melting Point: 133-134 °C.[5]

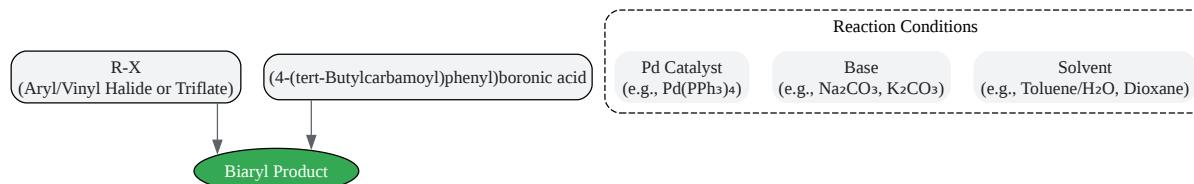
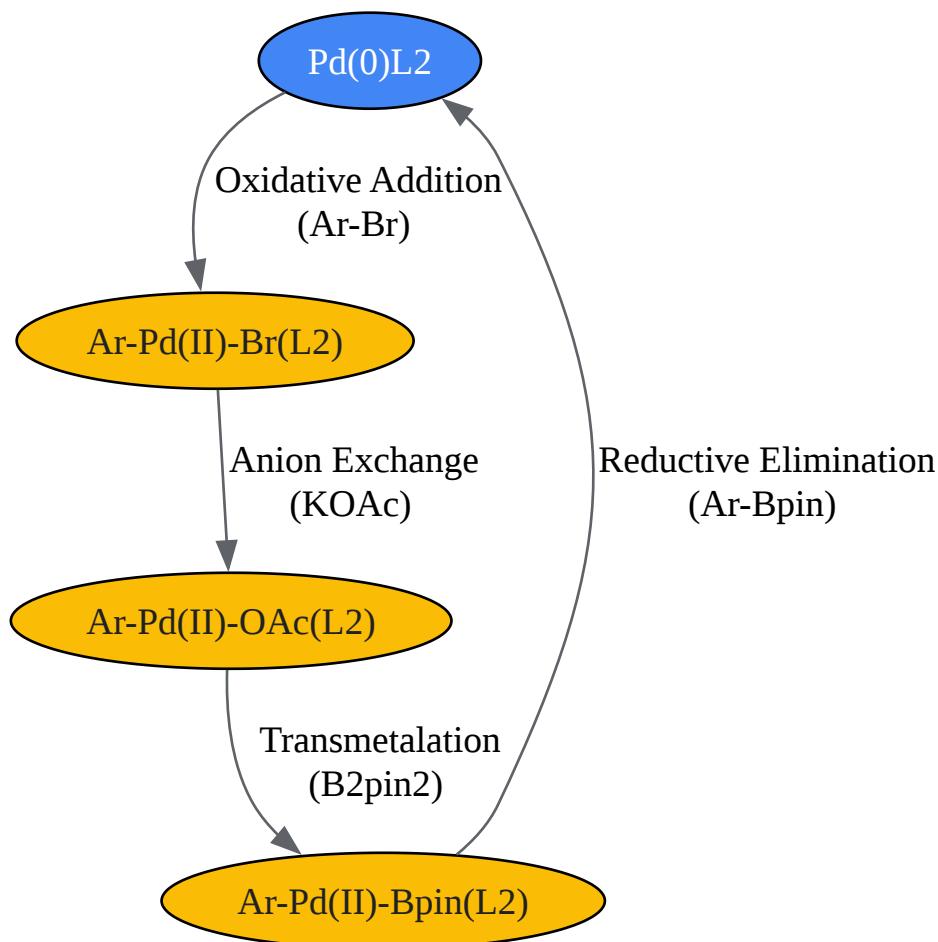
- ^1H NMR (400 MHz, CDCl_3): δ 7.65 (d, J = 8.4 Hz, 2H), 7.55 (d, J = 8.4 Hz, 2H), 6.05 (s, 1H, NH), 1.45 (s, 9H, $\text{C}(\text{CH}_3)_3$).

Part 2: Palladium-Catalyzed Borylation

The conversion of the aryl bromide to the boronic acid is achieved via a Miyaura borylation reaction. This method offers excellent functional group tolerance and typically proceeds in high yield.^[7] The reaction forms a stable pinacol boronate ester, which is subsequently hydrolyzed in a separate step to yield the final boronic acid.

Mechanism: The Palladium Catalytic Cycle

The Miyaura borylation follows a well-established catalytic cycle involving a palladium(0) species.



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